Ethyl L-lysinate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

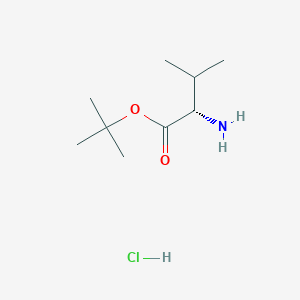

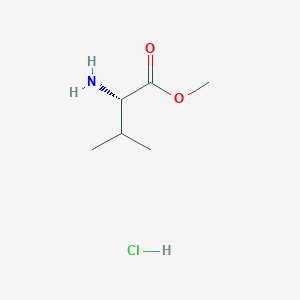

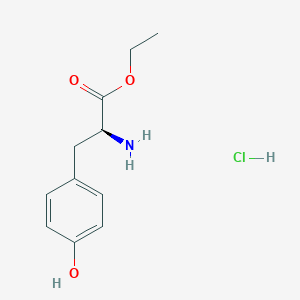

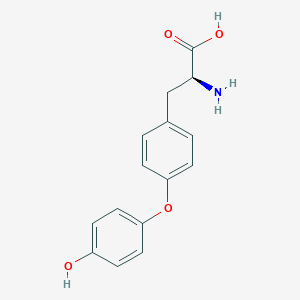

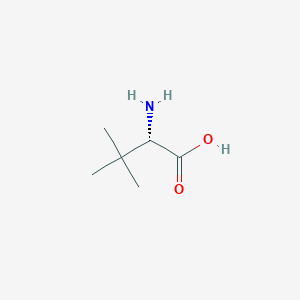

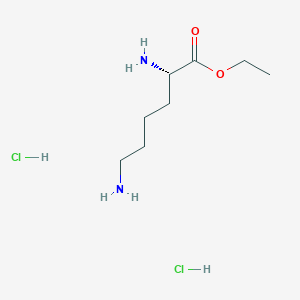

Ethyl L-lysinate dihydrochloride, also known as L-Lysine ethyl ester dihydrochloride, is a compound with the molecular formula C8H20Cl2N2O2 . It is also known by other names such as ethyl (2S)-2,6-diaminohexanoate dihydrochloride .

Synthesis Analysis

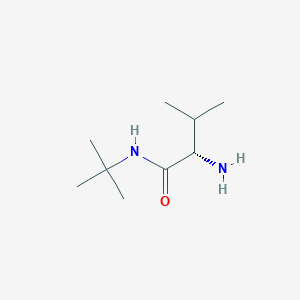

This compound can be synthesized by reacting it with different dianhydrides to yield poly (ethyl L-lysinimide)s . It can also be reacted with two different diacyl chlorides to yield poly (ethyl L-lysinamide)s . Another method involves the reaction of a mixture of ethanol and thionyl chloride with L-lysine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula NH2(CH2)4CH(NH2)COOC2H5·2HCl . The molecular weight of this compound is 247.16 .Chemical Reactions Analysis

This compound can react with three different dianhydrides to yield the poly (ethyl L-lysinimide)s . It can also react with two different diacyl chlorides to yield the poly (ethyl L-lysinamide)s .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 247.16 . The compound is optically active with a specific rotation of [α]20/D +10±1°, c = 2% in H2O .Aplicaciones Científicas De Investigación

Ethyl L-lysinate dihydrochloride has been used in a variety of scientific and medical research applications. It has been used in research on the structure and function of proteins, as well as in studies of the mechanism of action of drugs. This compound has also been used in studies of the structure and function of enzymes, as well as in studies of the effects of drugs on the immune system.

Mecanismo De Acción

Target of Action

L-Lysine ethyl ester dihydrochloride is a derivative of the essential amino acid L-lysine . The primary targets of this compound are likely to be similar to those of L-lysine, which plays a crucial role in various biological processes, including protein synthesis, hormone production, and immune function .

Mode of Action

It’s known that l-lysine, the parent compound, interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . The ethyl ester group in L-Lysine ethyl ester dihydrochloride may enhance its lipophilicity, potentially influencing its interaction with targets.

Biochemical Pathways

L-Lysine ethyl ester dihydrochloride is likely to be involved in the same biochemical pathways as L-lysine. For instance, L-lysine is a precursor for the biosynthesis of carnitine, a molecule essential for fatty acid metabolism . Additionally, L-lysine plays a role in calcium absorption and collagen formation .

Result of Action

The molecular and cellular effects of L-Lysine ethyl ester dihydrochloride are likely to be similar to those of L-lysine. For example, it may contribute to protein synthesis, hormone production, and immune function . Additionally, it may have an anti-herpes simplex virus activity, as suggested by preliminary research on L-lysine .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of using Ethyl L-lysinate dihydrochloride in laboratory experiments are its relatively low cost, its availability, and its ease of synthesis. Additionally, this compound is relatively stable and can be stored for a long period of time without significant degradation. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Direcciones Futuras

There are a number of potential future directions for the use of Ethyl L-lysinate dihydrochloride in scientific and medical research. For example, this compound could be used to study the effects of drugs on the immune system, as well as to study the structure and function of proteins and enzymes. Additionally, this compound could be used to study the mechanism of action of drugs, as well as to study the regulation of cell proliferation and differentiation. Finally, this compound could be used to study the effects of drugs on signal transduction pathways and gene expression.

Métodos De Síntesis

The synthesis of Ethyl L-lysinate dihydrochloride is relatively straightforward and can be accomplished in a few steps. The first step is to react L-lysine with ethyl chloroformate in an aqueous solution of sodium hydroxide. This reaction produces ethyl L-lysinate ester, which can then be hydrolyzed with hydrochloric acid to form this compound.

Safety and Hazards

Ethyl L-lysinate dihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for this compound include studies on the synthesis and characterization of new optically active poly (ethyl L-lysinamide)s and poly (ethyl L-lysinimide)s . These studies provide valuable insights into the properties and potential applications of this compound.

Análisis Bioquímico

Biochemical Properties

L-Lysine ethyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the hydrolysis of peptide bonds. This compound also interacts with proteins and other biomolecules, forming stable complexes that can be used to study protein structure and function. The nature of these interactions is primarily based on hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of enzymes and proteins .

Cellular Effects

L-Lysine ethyl ester dihydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound can enhance the uptake of other amino acids and nutrients, thereby promoting cell growth and proliferation. Additionally, it has been observed to have antiviral properties, blocking the infection of viruses such as SARS-CoV-2 and influenza A virus in vitro .

Molecular Mechanism

The molecular mechanism of action of L-Lysine ethyl ester dihydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Lysine ethyl ester dihydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of L-Lysine ethyl ester dihydrochloride vary with different dosages in animal models. At low doses, it can promote growth and enhance metabolic activity without causing adverse effects. At high doses, it can lead to toxicity, manifesting as gastrointestinal disturbances and other adverse effects. The threshold for these effects varies depending on the species and the duration of exposure .

Metabolic Pathways

L-Lysine ethyl ester dihydrochloride is involved in several metabolic pathways, including the lysine degradation pathway. It interacts with enzymes such as lysine decarboxylase and lysine oxidase, which catalyze the conversion of lysine to other metabolites. This compound can also affect the levels of other metabolites by influencing the flux through these pathways .

Transport and Distribution

Within cells and tissues, L-Lysine ethyl ester dihydrochloride is transported and distributed by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound within tissues is influenced by its interactions with cellular membranes and other biomolecules .

Subcellular Localization

L-Lysine ethyl ester dihydrochloride is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be affected by its localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can exert its effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl L-lysinate dihydrochloride involves the reaction of L-lysine with ethyl chloroformate to form Ethyl L-lysinate, which is then treated with hydrochloric acid to obtain Ethyl L-lysinate dihydrochloride.", "Starting Materials": [ "L-lysine", "Ethyl chloroformate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: L-lysine is dissolved in a mixture of ethanol and water.", "Step 2: Ethyl chloroformate is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction is quenched by adding a solution of sodium hydroxide.", "Step 5: The resulting Ethyl L-lysinate is extracted with ethyl acetate.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: The crude product is dissolved in hydrochloric acid and stirred for 1 hour at room temperature.", "Step 8: The Ethyl L-lysinate dihydrochloride is obtained by filtration, washed with ethanol, and dried under vacuum." ] } | |

Número CAS |

3844-53-9 |

Fórmula molecular |

C8H19ClN2O2 |

Peso molecular |

210.70 g/mol |

Nombre IUPAC |

ethyl 2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |

Clave InChI |

SGEJVUZMEHMANQ-UHFFFAOYSA-N |

SMILES isomérico |

CCOC(=O)[C@H](CCCCN)N.Cl.Cl |

SMILES |

CCOC(=O)C(CCCCN)N.Cl.Cl |

SMILES canónico |

CCOC(=O)C(CCCCN)N.Cl |

Otros números CAS |

3844-53-9 |

Pictogramas |

Irritant |

Sinónimos |

3844-53-9; L-Lysineethylesterdihydrochloride; H-Lys-OEt.2HCl; EthylL-lysinatedihydrochloride; (S)-Ethyl2,6-diaminohexanoatedihydrochloride; H-Lys-OEt·2HCl; ethyl(2S)-2,6-diaminohexanoatedihydrochloride; EthylL-lysinateHCl; H-LYS-OET2HCL; PubChem18980; H-Lys-OEt?currency2HCl; AC1Q3B1Z; KSC491O3H; 62880_ALDRICH; L5754_SIGMA; SCHEMBL213479; 62880_FLUKA; CTK3J1733; lysineethylesterdihydrochloride; DZIYAIZKJOHVQC-KLXURFKVSA-N; MolPort-003-937-839; AC1L3277; EINECS223-340-3; AR-1I9778 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.